

physical and chemical properties of 4-Amino-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromobenzaldehyde

Cat. No.: B2458091

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2-bromobenzaldehyde**: Properties, Synthesis, and Applications

Introduction

4-Amino-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and a bromine atom on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. The strategic positioning of these functional groups—particularly the ortho-bromo substituent relative to the amine and meta to the aldehyde—imparts unique reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a comprehensive overview of its core physical and chemical properties, established synthetic routes, characteristic reactivity, and practical applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics govern its handling, storage, reaction conditions, and purification.

Core Physical and Chemical Data

The key properties of **4-Amino-2-bromobenzaldehyde** are summarized in the table below. These values, derived from supplier data and predictive modeling, provide a foundational dataset for laboratory use.

Property	Value	Reference(s)
CAS Number	655248-57-0	[1] [2]
Molecular Formula	C ₇ H ₆ BrNO	[1] [2]
Molecular Weight	200.035 g/mol	[1]
Appearance	Typically a solid	Inferred from melting point
Melting Point	148 °C	[1]
Boiling Point	324.9 ± 27.0 °C (Predicted)	[1]
Density	1.672 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	0.80 ± 0.10 (Predicted)	[1]
LogP	2.425	[1]
Solubility	Soluble in many organic solvents; limited solubility in water.	[3] [4]

Spectroscopic Signature

While detailed spectra are typically provided by the supplier upon purchase, the expected spectroscopic characteristics are critical for structural verification:

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is essential for confirming the substitution pattern of the aromatic protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dictated by their coupling with each other.
- Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary amine (N-H stretches around 3300-3500 cm⁻¹), the aromatic ring (C=C stretches

around 1450-1600 cm⁻¹), and the aldehyde carbonyl group (C=O stretch around 1680-1700 cm⁻¹).

Analytical data packages including NMR, HPLC, and LC-MS are generally available from commercial suppliers to confirm purity and identity.[\[5\]](#)

Molecular Structure and Chemical Reactivity

The reactivity of **4-Amino-2-bromobenzaldehyde** is a direct consequence of its three distinct functional groups. Their electronic interplay dictates the compound's behavior in chemical transformations.

Caption: Chemical structure of **4-Amino-2-bromobenzaldehyde**.

- **Aldehyde Group (-CHO):** This electron-withdrawing group is a primary site for nucleophilic attack. It readily participates in reactions such as condensation to form Schiff bases, Wittig olefination to create alkenes, and reductive amination to generate secondary or tertiary amines.
- **Amino Group (-NH₂):** As a powerful electron-donating group, the amine activates the aromatic ring towards electrophilic substitution. It is also nucleophilic and can be readily acylated or alkylated.
- **Bromo Group (-Br):** The bromine atom serves as a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine can influence reaction kinetics and substrate scope. It is an indispensable feature for building molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[\[6\]](#)

Synthesis Pathway

Direct bromination of 4-aminobenzaldehyde is synthetically challenging, as the strongly activating amino group would direct bromination to the positions ortho to it (positions 3 and 5), not the desired position 2. Therefore, a more strategic approach is required, typically involving the reduction of a nitro group precursor where the bromine is already correctly positioned.

A common and effective method begins with 4-Bromo-2-nitrobenzaldehyde. The nitro group can be selectively reduced to the primary amine using various reducing agents, with iron powder in acetic acid being a classic, cost-effective, and reliable choice.[7][8]

[Click to download full resolution via product page](#)

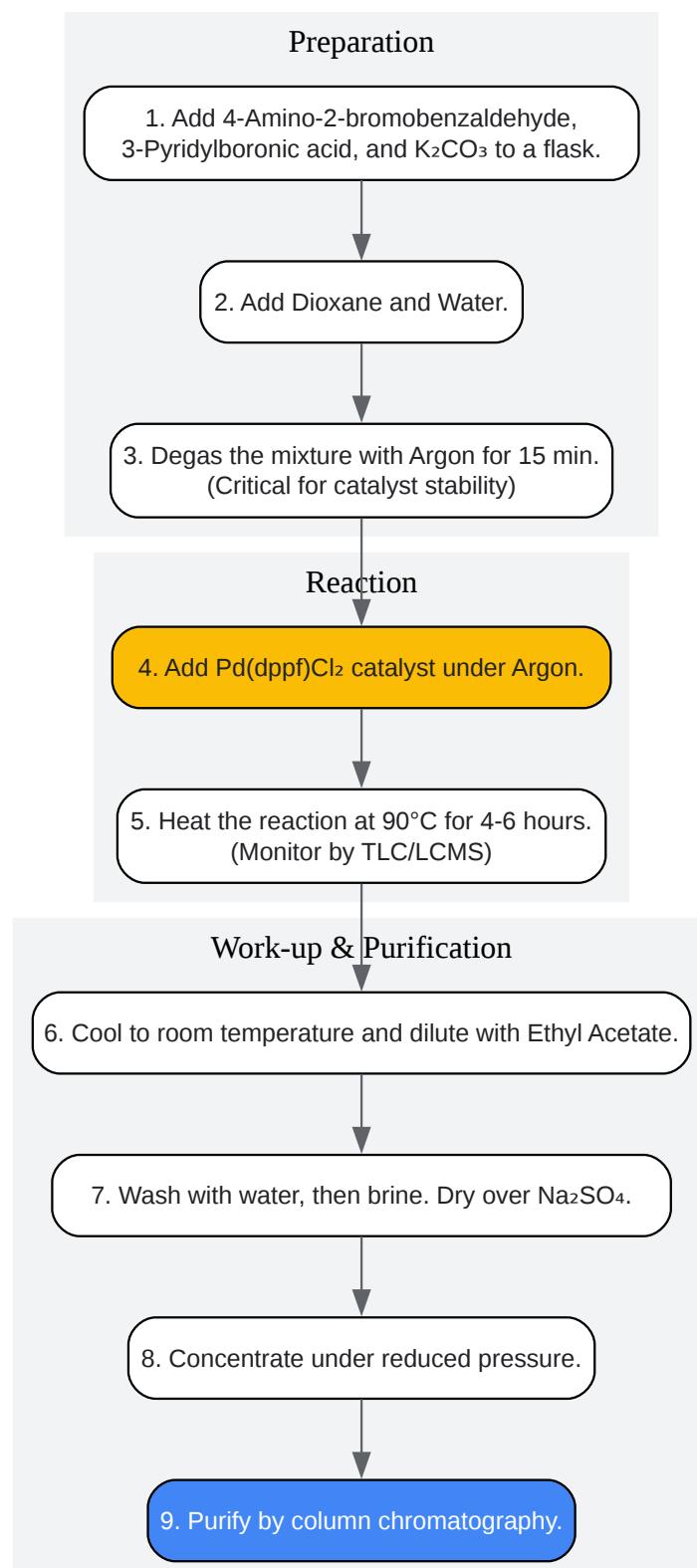
Caption: Synthetic workflow for **4-Amino-2-bromobenzaldehyde**.

This reduction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale synthesis. The progress of the reaction can be conveniently monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Core Applications in Drug Discovery and Development

The trifunctional nature of **4-Amino-2-bromobenzaldehyde** makes it a powerful scaffold for building libraries of complex molecules in drug discovery programs.

- Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide array of cross-coupling reactions. This is arguably its most significant application. For example, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or heteroaryl group, a Sonogashira coupling can install an alkyne, and a Buchwald-Hartwig amination can form a new C-N bond. These reactions are cornerstones of modern medicinal chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.[3][6]
- Scaffold Decoration: Following a cross-coupling reaction at the bromide position, the remaining aldehyde and amine groups can be further functionalized. The aldehyde can be converted into various groups through reductive amination or olefination, while the amine can be acylated to introduce diverse amide functionalities. This sequential functionalization allows for the systematic exploration of chemical space around a core scaffold.


- **Synthesis of Heterocycles:** The compound is a precursor for synthesizing various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the aldehyde and amine can participate in condensation reactions with other bifunctional molecules to form quinolines, benzodiazepines, and other fused ring systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using **4-Amino-2-bromobenzaldehyde** in a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-amino-2-(pyridin-3-yl)benzaldehyde.

Reaction: **4-Amino-2-bromobenzaldehyde** + 3-Pyridylboronic acid → 4-Amino-2-(pyridin-3-yl)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Methodology:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Amino-2-bromobenzaldehyde** (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and potassium carbonate (K_2CO_3 , 2.5 equiv).
 - **Causality:** The flask is flame-dried to remove moisture, which can deactivate the boronic acid and interfere with the catalytic cycle. K_2CO_3 is the base required to activate the boronic acid for transmetalation to the palladium center.
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and water.
 - **Causality:** Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.
- **Degassing:** Seal the flask with a septum and sparge the solution with a gentle stream of argon for 15-20 minutes.
 - **Causality:** This is a critical step. Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing removes dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of argon, add the palladium catalyst, such as $Pd(dppf)Cl_2$ (0.03 equiv).
 - **Causality:** $Pd(dppf)Cl_2$ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the key steps of oxidative addition and reductive elimination.
- **Reaction:** Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
 - **Causality:** Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

- Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
 - Causality: Anhydrous Na_2SO_4 removes residual water from the organic solvent.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
 - Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

Safety and Handling

Proper handling of **4-Amino-2-bromobenzaldehyde** is essential for laboratory safety.

- Hazards: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, avoid generating dust and use a well-ventilated area or a chemical fume hood.[\[10\]](#)
- Storage: For long-term stability, it is recommended to store **4-Amino-2-bromobenzaldehyde** in a dark place under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[\[1\]](#)
- Spills: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.

Conclusion

4-Amino-2-bromobenzaldehyde is a high-value chemical intermediate whose utility is derived from the orthogonal reactivity of its three functional groups. The ability to perform selective transformations at the aldehyde, amine, and bromide positions makes it an exceptionally

powerful tool for medicinal chemists and material scientists. A firm grasp of its physicochemical properties, synthetic accessibility, and chemical reactivity is fundamental to leveraging its full potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-aMino-2-broMobenzaldehyde | lookchem [lookchem.com]
- 2. 4-amino-2-bromobenzaldehyde Price at Chemsric [chemsrc.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 655248-57-0 | 4-Amino-2-bromobenzaldehyde | Aryls | Ambeed.com [ambeed.com]
- 6. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Amino-2-bromobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2458091#physical-and-chemical-properties-of-4-amino-2-bromobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com